cis-3-Hexenyl isobutyrate

説明

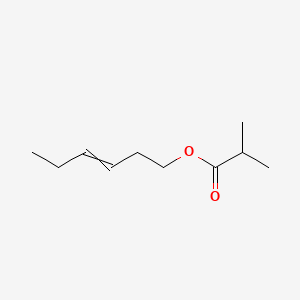

Structure

3D Structure

特性

CAS番号 |

41519-23-7 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC名 |

hex-3-enyl 2-methylpropanoate |

InChI |

InChI=1S/C10H18O2/c1-4-5-6-7-8-12-10(11)9(2)3/h5-6,9H,4,7-8H2,1-3H3 |

InChIキー |

OSMAJVWUIUORGC-UHFFFAOYSA-N |

SMILES |

CCC=CCCOC(=O)C(C)C |

正規SMILES |

CCC=CCCOC(=O)C(C)C |

密度 |

0.882-0.885 |

他のCAS番号 |

57859-47-9 |

物理的記述 |

Colourless liquid; fruity, nutty aroma |

溶解性 |

insoluble in water; soluble in fats soluble (in ethanol) |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of cis-3-Hexenyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Hexenyl isobutyrate, a key ester in the palette of flavor and fragrance chemistry, presents a unique olfactory profile characterized by a powerful, diffusive green and fruity aroma, often described with nuances of cut grass, apple, and pear.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical methodologies, and safety data, tailored for professionals in research and development. Its versatile nature allows for its application in enhancing the naturalness of floral and citrus compositions in perfumery and imparting ripe, fruity notes in flavor formulations.[3][4] Beyond its sensory applications, this compound is also explored in agriculture as a plant volatile, potentially contributing to eco-friendly pest management strategies.[5]

Chemical Identity and Physical Properties

This compound, systematically named [(Z)-hex-3-enyl] 2-methylpropanoate[6], is a colorless to pale yellow liquid.[2] Its fundamental identifiers and physical characteristics are summarized in the table below, providing a foundational understanding of its behavior and handling requirements.

| Property | Value | Source(s) |

| IUPAC Name | [(Z)-hex-3-enyl] 2-methylpropanoate | [6] |

| Synonyms | (Z)-3-Hexen-1-yl isobutyrate, Isobutyric acid cis-3-hexenyl ester | [4] |

| CAS Number | 41519-23-7 | [3] |

| Molecular Formula | C₁₀H₁₈O₂ | [3] |

| Molecular Weight | 170.25 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 92 °C at 20 mmHg | [7] |

| Density | 0.878 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.424 - 1.432 | [3] |

| Flash Point | 67 °C (152.6 °F) | [3] |

| Solubility | Practically insoluble in water; soluble in alcohol and propylene glycol, miscible with oils. | [7] |

| LogP (o/w) | 3.52 | [3] |

Spectroscopic Profile

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z 170. Key fragment ions include:

-

m/z 82: Corresponding to the hexenyl fragment, a result of McLafferty rearrangement.

-

m/z 71: Representing the isobutyryl cation [(CH₃)₂CHCO]⁺.

-

m/z 67: A common fragment in unsaturated systems, arising from the hexenyl moiety.

-

m/z 43: Attributed to the isopropyl cation [(CH₃)₂CH]⁺, which is often the base peak.[6]

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands indicative of its functional groups. A strong absorption band is expected around 1735 cm⁻¹ , corresponding to the C=O stretching vibration of the ester group. The C-O stretching vibrations will appear in the region of 1100-1300 cm⁻¹ . The presence of the cis C=C double bond is indicated by a weak C=C stretching band around 1655 cm⁻¹ and a characteristic C-H out-of-plane bending vibration around 720 cm⁻¹ . The C-H stretching vibrations of the alkyl groups will be observed just below 3000 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully assigned spectrum is not readily accessible, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds.

¹H NMR:

-

~5.3-5.5 ppm: Multiplet, 2H (vinylic protons, -CH=CH-).

-

~4.1 ppm: Triplet, 2H (methylene protons adjacent to the ester oxygen, -O-CH₂-).

-

~2.5 ppm: Septet, 1H (methine proton of the isobutyryl group, -CH(CH₃)₂).

-

~2.0-2.3 ppm: Multiplet, 2H (allylic methylene protons, =CH-CH₂-).

-

~1.1 ppm: Doublet, 6H (methyl protons of the isobutyryl group, -CH(CH₃)₂).

-

~0.9 ppm: Triplet, 3H (terminal methyl protons of the hexenyl chain, -CH₂-CH₃).

¹³C NMR:

-

~177 ppm: Carbonyl carbon of the ester.

-

~125-135 ppm: Vinylic carbons (-CH=CH-).

-

~64 ppm: Methylene carbon attached to the ester oxygen (-O-CH₂-).

-

~34 ppm: Methine carbon of the isobutyryl group.

-

~20-30 ppm: Methylene carbons of the hexenyl chain.

-

~19 ppm: Methyl carbons of the isobutyryl group.

-

~14 ppm: Terminal methyl carbon of the hexenyl chain.

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the Fischer esterification of cis-3-hexenol with isobutyric acid, catalyzed by a strong acid such as sulfuric acid.[3] This reversible reaction is driven to completion by removing the water formed during the reaction, often by azeotropic distillation.

Caption: Fischer esterification of cis-3-Hexenol and Isobutyric Acid.

Experimental Protocol: Fischer Esterification

This protocol outlines a general laboratory procedure for the synthesis of this compound.

Materials:

-

cis-3-Hexenol

-

Isobutyric acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of cis-3-hexenol and isobutyric acid in toluene (approximately 2 mL of toluene per gram of alcohol).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5% by weight of the limiting reagent).

-

Azeotropic Reflux: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap, effectively removing water and driving the equilibrium towards the ester product.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted isobutyric acid), and finally with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude ester can be purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Methodologies for Quality Control

The purity of this compound is crucial for its application in flavors and fragrances. Gas chromatography-mass spectrometry (GC-MS) is the preferred method for its analysis.

Experimental Protocol: GC-MS for Purity Assessment

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column: A polar column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the cis and trans isomers and other related esters.

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 220 °C

-

Hold at 220 °C for 5 minutes

-

-

Injection Volume: 1 µL (split ratio, e.g., 50:1)

MS Conditions (Example):

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Energy: 70 eV

-

Scan Range: m/z 40-350

Data Analysis:

-

The purity is determined by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.

-

Identification of impurities can be achieved by comparing their mass spectra with a reference library (e.g., NIST).

Caption: Workflow for GC-MS Purity Analysis.

Safety and Toxicology

A thorough understanding of the safety profile of this compound is essential for its handling and application.

| Endpoint | Result | Source(s) |

| Acute Oral Toxicity (LD₅₀, rat) | > 5000 mg/kg | [1] |

| Acute Dermal Toxicity (LD₅₀, rabbit) | > 5000 mg/kg | [1] |

| Skin Sensitization | Potential to induce skin sensitization in a small fraction of people. | [4] |

| Genotoxicity | Not expected to be genotoxic. | [8] |

| Aquatic Toxicity | Toxic to aquatic life. | [9] |

The Research Institute for Fragrance Materials (RIFM) has assessed the safety of this compound and has established maximum acceptable concentration levels in various consumer products to prevent skin sensitization.[4] While it has low acute oral and dermal toxicity, it is classified as toxic to aquatic life, and appropriate precautions should be taken to prevent its release into the environment.[9]

Applications and Organoleptic Properties

This compound is highly valued for its unique scent profile, which is described as intensely green, fruity, with aspects of cut grass and apple.[1] This makes it a versatile ingredient in:

-

Fragrance Industry: It is used to impart naturalness and freshness to floral and citrus fragrances. It is particularly effective in creating ripe fruit notes, such as plum.[3]

-

Flavor Industry: It is used in trace amounts to introduce a natural green note in various fruit flavors, including apple, pear, pineapple, and strawberry.[1]

-

Agriculture: Its role as a plant volatile suggests potential applications in attracting beneficial insects and in the development of eco-friendly pest management strategies.[5]

Stability and Storage

Esters like this compound can be susceptible to hydrolysis, especially in acidic or basic conditions, which would lead to the formation of cis-3-hexenol and isobutyric acid. It is reported to be particularly unstable in shower gel and shampoo bases.[2] Therefore, it should be stored in a cool, dry, well-ventilated area in tightly sealed containers, away from heat and ignition sources.

Conclusion

This compound is a commercially significant ester with a unique and powerful green-fruity aroma. Its well-defined chemical and physical properties, along with established methods for its synthesis and analysis, make it a reliable component in the formulation of high-quality flavors and fragrances. A comprehensive understanding of its spectroscopic profile, synthesis, and safety data, as detailed in this guide, is crucial for its effective and safe utilization in research, development, and commercial applications.

References

- ScenTree. (n.d.). This compound (CAS N° 41519-23-7).

- The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl isobutyrate.

- PubChem. (n.d.). Hexenyl isobutanoate, (3Z)-.

- Prodasynth. (2025). ISOBUTYRATE DE CIS-3 HEXENYLE Safety Data Sheet.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 41519-23-7. Food and Chemical Toxicology, 161, 112910.

- NIST. (n.d.). cis-3-Hexenyl iso-butyrate.

- Harrison Joseph. (n.d.). This compound.

- Oakwood Chemical. (n.d.). This compound.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, cis-3-hexenyl butyrate, CAS Registry Number 16491-36-4. Food and Chemical Toxicology, 159, 112758.

- The Fragrance Conservatory. (n.d.). This compound.

- Ministry of the Environment, Japan. (2023). Results of aquatic toxicity tests of chemicals conducted by Ministry of the Environment in Japan (- March 2023).

- Columbia Environmental Research Center. (n.d.). Handbook of Acute Toxicity of Chemicals to Fish and Aquatic Invertebrates.

- EU Science Hub. (n.d.). Aquatic toxicity.

- Justia Patents. (n.d.). Derivatives of cis-3-hexenol and process for producing compositions of matter containing cis-3-hexenal and products produced thereby and organoleptic uses thereof.

- BMRB. (n.d.). Cis-3-hexen-1-ol.

- PubMed. (2022). RIFM fragrance ingredient safety assessment, cis-3-hexenyl butyrate, CAS Registry Number 16491-36-4.

- ResearchGate. (2024). Relative kinetic plots of this compound versus (circle....

- Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts.

- MDPI. (2023). Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems.

- epos-SDB. (2024). natural cis-3-hexenyl butyrate.

- PubMed. (1994). [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits].

- SpectraBase. (n.d.). cis-3-Hexenyl iso-butyrate.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

Sources

- 1. Hexenyl isobutanoate, (3Z)- | C10H18O2 | CID 5352539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - this compound (CAS N° 41519-23-7) [scentree.co]

- 3. gcms.cz [gcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. bmse000369 Cis-3-hexen-1-ol at BMRB [bmrb.io]

- 6. Impact of the Interactions between Fragrances and Cosmetic Bases on the Fragrance Olfactory Performance: A Tentative to Correlate SPME-GC/MS Analysis with That of an Experienced Perfumer | MDPI [mdpi.com]

- 7. This compound | 41519-23-7 [chemicalbook.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

cis-3-Hexenyl isobutyrate CAS number 41519-23-7

An In-depth Technical Guide to cis-3-Hexenyl isobutyrate (CAS 41519-23-7)

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 41519-23-7), a significant ester in the flavor and fragrance industries. This document delves into its chemical and physical properties, outlines a standard synthesis protocol with mechanistic insights, details robust analytical methodologies for its characterization, discusses its applications and sensory profile, and provides a thorough review of its safety and handling procedures. The content is structured to serve as an essential resource for researchers, chemists, and product development professionals, offering both foundational knowledge and practical, field-proven insights.

Introduction and Molecular Identity

This compound, also known as (Z)-3-hexen-1-yl isobutyrate, is a carboxylic ester characterized by its potent and diffusive aroma.[1] It belongs to the family of "green" notes, which are reminiscent of freshly cut grass, leaves, and unripe fruit.[2] Its unique olfactory profile, combining this green character with fruity, apple-like facets, makes it a valuable ingredient for imparting naturalness and freshness to a wide array of consumer products.[3][4]

While it is found naturally in trace amounts in various plants, including guava, spearmint oil, and Chinese quince, the majority of commercially available this compound is a nature-identical synthetic compound.[2][3] This approach ensures consistent quality, scalability, and helps preserve natural resources.[1]

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value | Reference |

| CAS Number | 41519-23-7 | [2] |

| EC Number | 255-424-0 | [5] |

| FEMA Number | 3929 | [2] |

| Molecular Formula | C₁₀H₁₈O₂ | [2] |

| Molecular Weight | 170.25 g/mol | [2][6] |

| IUPAC Name | (3Z)-hex-3-en-1-yl 2-methylpropanoate | [1] |

| Synonyms | (Z)-3-hexenyl isobutyrate, cis-3-Hexenyl 2-methylpropanoate | [1][6] |

| InChI Key | OSMAJVWUIUORGC-WAYWQWQTSA-N | [5][6] |

Physicochemical Properties

The physical and chemical properties of a molecule are fundamental to its application, dictating its behavior in various matrices, its volatility, and its stability.

Table 2: Key Physicochemical Data

| Property | Value | Reference |

| Appearance | Colorless liquid | [2] |

| Odor Profile | Green, fruity, cut grass, apple-like | [4][5][7] |

| Density | 0.878 - 0.880 g/mL at 25 °C | [3][5] |

| Boiling Point | 92 °C at 20 mmHg | [2][3] |

| Flash Point | 67 - 85 °C (closed cup) | [2][8] |

| Refractive Index | 1.424 - 1.432 at 20 °C | [2][3] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils | [3] |

| Log P | 3.52 | [2] |

Synthesis and Mechanism

The industrial production of this compound is predominantly achieved through Fischer-Speier esterification. This classic acid-catalyzed reaction provides a direct and efficient pathway from readily available precursors.

Reaction Principle

The synthesis involves the esterification of cis-3-Hexenol with isobutyric acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[2][3] The catalyst's role is critical: it protonates the carbonyl oxygen of the isobutyric acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxyl group of cis-3-Hexenol. The reaction is reversible, and the removal of water is necessary to drive the equilibrium toward the product side, often accomplished through azeotropic distillation.

Caption: Fischer esterification workflow for this compound.

Step-by-Step Laboratory Protocol

This protocol describes a representative laboratory-scale synthesis.

-

Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a condenser, a magnetic stirrer, and a heating mantle.

-

Charging Reactants: Charge the flask with equimolar amounts of cis-3-Hexenol and isobutyric acid. A solvent that forms an azeotrope with water (e.g., toluene) is added.

-

Catalyst Addition: Slowly add a catalytic amount (e.g., 0.5-1% by weight) of concentrated sulfuric acid to the stirred mixture.

-

Reaction Execution: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

-

Monitoring: Monitor the reaction's progress by tracking the amount of water collected or by using analytical techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a sodium bicarbonate solution. Subsequently, wash with brine to remove residual water-soluble components.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester is then purified via fractional distillation under vacuum to yield the final product with high purity.

-

Validation: Confirm the purity and identity of the final product using the analytical methods described in the next section.

Analytical Characterization

Rigorous analytical control is paramount to ensure the quality, purity, and identity of this compound, particularly for its use in regulated applications like flavors and food-grade products.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive analytical technique for this compound due to its volatility. It provides both separation from potential impurities (like isomers or unreacted starting materials) and structural confirmation through mass fragmentation patterns.

-

Methodology:

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethanol or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) into the GC, typically in splitless mode to enhance sensitivity for trace components.[9]

-

Separation: Separation is achieved on a polar capillary column (e.g., DB-WAX) under a programmed temperature gradient. A typical program might start at 40°C and ramp to 240°C.[9]

-

Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

-

-

Expected Results: The resulting mass spectrum for this compound will show a characteristic fragmentation pattern. Key fragments include m/z values of 43 (base peak, corresponding to [C₃H₇]⁺ from the isobutyryl group), 82, and 67 (from the hexenyl chain).[10]

Caption: A typical GC-MS analytical workflow for compound identification.

Other Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for unequivocal structure elucidation, confirming the cis (Z) configuration of the double bond and the connectivity of the ester.

-

Refractive Index: As a measure of purity, the refractive index is a quick and reliable quality control parameter that should fall within a narrow range (1.424-1.432 @ 20°C).[2]

-

Density Measurement: Similar to the refractive index, density is a key physical constant used for quality assurance.[2]

Applications and Sensory Impact

This compound is primarily utilized in the flavor and fragrance industries. Its potent character means it is typically used at low concentrations, often below 1%.[2]

-

Fragrance: It imparts a natural, green freshness to floral (e.g., jasmine) and citrus compositions.[1][4][11] It is particularly effective for creating ripe fruit notes, such as plum and apple, adding complexity and moving beyond simple sweetness.[2][4] Its green, cut-grass character can also lend freshness to herbaceous fragrances like lavender.[3][12]

-

Flavors: In flavor creation, it contributes fresh, green, and fruity notes. It is used to build or enhance flavors such as apple, pear, pineapple, and strawberry.[4][13]

A critical consideration for formulators is its stability. As an ester, it is susceptible to hydrolysis, which breaks it down into its constituent alcohol and carboxylic acid. It is reported to be particularly unstable in aqueous, high-pH matrices like shower gels and shampoos.[2]

Safety, Handling, and Toxicology

A thorough understanding of a chemical's safety profile is essential for its responsible handling and use.

GHS Classification and Hazards

This compound is classified as a hazardous substance.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram | Reference |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [8] |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [8] |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [8] |

| Flammability | H227: Combustible liquid | None (Warning) | [14] |

Handling and First Aid

Standard laboratory and industrial hygiene practices should be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and use in a well-ventilated area.[8][15] Avoid breathing vapors.[8]

-

First Aid - Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[8][16]

-

First Aid - Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[8][15]

-

Spill Management: For spills, eliminate ignition sources. Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[16] Prevent entry into drains or waterways.[16][17]

Caption: First aid protocol for eye exposure to this compound.

Toxicological Profile

The safety of this compound has been assessed by the Research Institute for Fragrance Materials (RIFM). The assessment concluded that the material is safe for its intended use under current concentration guidelines.[18]

-

Skin Sensitization: It was found to have the potential to induce skin sensitization in a small fraction of individuals.[1] To mitigate this risk, RIFM has established maximum acceptable concentration levels for various product categories.[1][18]

-

Phototoxicity: Based on its UV/Vis absorption spectrum, which shows no significant absorbance in the 290-700 nm range, the compound is not expected to be phototoxic or photoallergenic.[18]

Conclusion

This compound (CAS 41519-23-7) is a well-characterized specialty chemical with significant value in the flavor and fragrance sectors. Its synthesis via esterification is straightforward and efficient, and its identity and purity are readily confirmed using standard analytical techniques like GC-MS. While its sensory profile is highly desirable for creating natural and fruity notes, formulators must consider its stability limitations in certain product bases. Adherence to established safety and handling protocols is crucial due to its potential for skin, eye, and respiratory irritation. The comprehensive safety assessment by RIFM, including read-across toxicological data, supports its continued safe use within recommended concentration limits, making it a reliable and effective ingredient for scientific and commercial applications.

References

- ScenTree. (n.d.). This compound (CAS N° 41519-23-7).

- Metasci. (n.d.). Safety Data Sheet this compound.

- The Fragrance Conservatory. (n.d.). This compound.

- Arogreen. (n.d.). BUTYRATE CIS-3-HEXENYL MBA: aromatic specialty.

- Synerzine. (n.d.). SAFETY DATA SHEET cis-3-HEXENYL BUTYRATE, NATURAL.

- The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl isobutyrate.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 41519-23-7. Food and Chemical Toxicology, 161, Supplement 1, 112859.

- PubChem. (n.d.). Hexenyl isobutanoate, (3Z)-.

- PerfumersWorld. (n.d.). cis-3 Hexenyl Butyrate.

- The Good Scents Company. (n.d.). Occurrence of (Z)-3-hexen-1-yl isobutyrate.

- Axxence Aromatic GmbH. (2024). natural cis-3-hexenyl butyrate - epos-SDB.

- Ventos. (n.d.). This compound BIONATURAL.

- Harrison Joseph. (n.d.). This compound.

- NIST. (n.d.). cis-3-Hexenyl iso-butyrate.

- Pretorius, C., et al. (2023). Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems. MDPI.

Sources

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. ScenTree - this compound (CAS N° 41519-23-7) [scentree.co]

- 3. This compound | 41519-23-7 [chemicalbook.com]

- 4. (Z)-3-hexen-1-yl isobutyrate, 41519-23-7 [thegoodscentscompany.com]

- 5. 异丁酸顺-3-己烯基酯 ≥98%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]

- 6. cis-3-Hexenyl iso-butyrate [webbook.nist.gov]

- 7. This compound BIONATURAL [ventos.com]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. mdpi.com [mdpi.com]

- 10. Hexenyl isobutanoate, (3Z)- | C10H18O2 | CID 5352539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. perfumersworld.com [perfumersworld.com]

- 12. (Z)-3-hexen-1-yl isobutyrate 41519-23-7 [thegoodscentscompany.com]

- 13. BUTYRATE CIS-3-HEXENYL MBA: aromatic specialty [arogreen.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. synerzine.com [synerzine.com]

- 16. vigon.com [vigon.com]

- 17. axxence.de [axxence.de]

- 18. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

molecular weight of cis-3-Hexenyl isobutyrate

An In-Depth Technical Guide to cis-3-Hexenyl Isobutyrate

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 41519-23-7), a carboxylic ester recognized for its potent green and fruity aroma.[1][2] The primary focus of this document is to detail its fundamental physicochemical properties, with a core emphasis on its molecular weight, alongside its synthesis, analytical characterization, and applications relevant to scientific research and development. This guide synthesizes technical data with practical insights into its handling and analysis, serving as an essential resource for researchers, chemists, and professionals in the flavor, fragrance, and agricultural sciences.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is foundational to any scientific endeavor. This compound is known by several names, and its identity is unequivocally established by its CAS Registry Number.

-

IUPAC Name: [(Z)-hex-3-enyl] 2-methylpropanoate[3]

-

Synonyms: (Z)-3-hexen-1-yl isobutyrate, Isobutyric acid cis-3-hexenyl ester, (3Z)-Hex-3-en-1-yl 2-methylpropanoate, β,γ-Hexenyl isobutanoate.[1][3][5][6]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems and are critical for experimental design, from reaction setup to purification and final formulation. This compound is a colorless liquid at room temperature.[1][4] Its key quantitative properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 170.25 g/mol | [1][3][4][6][7] |

| Exact Mass | 170.130679813 Da | [3] |

| Density | 0.878 - 0.88 g/mL at 25 °C | [1][4][6] |

| Boiling Point | 92 °C at 20 mmHg | [4][6][8] |

| Flash Point | 67 °C - 85 °C (closed cup) | [4][6] |

| Refractive Index | n20/D 1.424 - 1.432 | [1][4][6] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils. | [8] |

Synthesis Pathway and Mechanism

Understanding the synthesis of a compound provides insight into potential impurities and informs purification strategies. The primary industrial method for producing this compound is through a direct esterification reaction.

Fischer Esterification

The compound is synthesized via a Fischer esterification process, which involves the reaction of a carboxylic acid (Isobutyric acid, or 2-methylpropanoic acid) with an alcohol (cis-3-Hexenol).[4] This reaction is acid-catalyzed, typically using a small amount of a strong mineral acid like sulfuric acid.[4] The causality for using a catalyst is to protonate the carbonyl oxygen of the isobutyric acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive it towards the product (the ester), water is typically removed as it is formed.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization

To ensure the identity and purity of this compound, particularly in research and quality control settings, robust analytical methods are required. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose due to the compound's volatility.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a chemical fingerprint. For this compound (MW 170.25), the electron ionization (EI) mass spectrum will not typically show a strong molecular ion peak (m/z 170) due to fragmentation. Key expected fragments include ions corresponding to the loss of the isobutyryl group and characteristic fragments from both the hexenyl and isobutyrate moieties, such as m/z 43 (isopropyl cation) and m/z 71 (isobutyryl cation), as well as m/z 67 and m/z 82 from the hexenyl chain.[3]

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the qualitative and quantitative analysis of this compound.

Objective: To confirm the identity and assess the purity of a this compound sample.

Methodology:

-

Sample Preparation:

-

Prepare a 100 ppm stock solution of the this compound standard in high-purity hexane. The choice of hexane is critical as it is a volatile, non-polar solvent that will not interfere with the analysis of this relatively non-polar ester.

-

From the stock, prepare a 1 ppm working solution for injection. This dilution ensures the detector is not saturated, allowing for accurate peak shape and integration.

-

-

Instrumentation (GC-MS):

-

GC Column: Utilize a non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness).[9] This column type is chosen for its excellent separation of volatile and semi-volatile compounds based on boiling point.

-

Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min. Helium is an inert gas that provides good chromatographic efficiency.

-

-

GC Method Parameters:

-

Injection: Inject 1 µL of the working solution in splitless mode. Splitless injection is chosen for trace analysis to ensure the maximum amount of analyte reaches the column.

-

Inlet Temperature: Set to 250 °C. This temperature ensures the rapid and complete volatilization of the sample without thermal degradation.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: Increase temperature at 5 °C/min to 210 °C.[10]

-

Ramp 2: Increase temperature at 10 °C/min to 280 °C, hold for 5 minutes. This temperature program provides a good separation of potential impurities from the main analyte peak.

-

-

-

MS Method Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV. This is the standard energy for creating reproducible fragmentation patterns for library matching.

-

Source Temperature: 230 °C.

-

Scan Range: Scan from m/z 40 to 300. This range covers the expected fragments and the molecular ion.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum against a reference library (e.g., NIST).[3][5]

-

Assess purity by calculating the peak area percentage of the analyte relative to the total area of all detected peaks.

-

Applications in Research and Development

The unique organoleptic properties of this compound make it a valuable molecule in several fields.

-

Flavor and Fragrance Industry: Its primary application is as a fragrance and flavoring agent.[1][3] It imparts a fresh, green, fruity, and apple-like aroma, making it ideal for enhancing the naturalness of fruit and floral notes in perfumes, personal care products, and food flavorings.[1][2][11]

-

Agricultural Science: As a naturally occurring plant volatile, it has been investigated for its role in plant-insect interactions.[1] This opens research avenues for its use in developing eco-friendly pest management strategies, potentially by acting as an attractant for beneficial insects or a repellent for pests.[1]

-

Material Science: Its antimicrobial properties suggest potential research into its use as a natural preservative in food packaging to extend shelf life.[1]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must be designed with a thorough understanding of a chemical's hazards.

-

Hazards: this compound is classified as a combustible liquid and causes skin irritation.[12][13][14][15] It may also cause serious eye irritation and respiratory irritation.[14]

-

Handling:

-

Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[14]

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[6][13][14]

-

Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[12]

-

-

Storage:

Conclusion

This compound is a well-characterized ester with a molecular weight of 170.25 g/mol . Its synthesis through Fischer esterification is a straightforward and scalable process. Its identity and purity are reliably determined using standard analytical techniques like GC-MS. Beyond its established role in the flavor and fragrance industry, its properties as a natural plant volatile present intriguing possibilities for sustainable agricultural applications. Adherence to proper safety and handling protocols is essential when working with this compound in a research or industrial setting.

References

- ScenTree. (n.d.). This compound (CAS N° 41519-23-7).

- Chem-Impex. (n.d.). This compound.

- NIST. (n.d.). cis-3-Hexenyl iso-butyrate. NIST Chemistry WebBook.

- PubChem. (n.d.). Hexenyl isobutanoate, (3Z)-. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). This compound ≥98%, stabilized, FG.

- ChemicalBook. (2023). This compound.

- Vigon International. (2018). HEXENYL CIS 3 ISO BUTYRATE Safety Data Sheet.

- Synerzine. (n.d.). SAFETY DATA SHEET cis-3-HEXENYL BUTYRATE, NATURAL.

- Meta-Sci. (n.d.). Safety Data Sheet this compound.

- Sigma-Aldrich. (n.d.). This compound ≥98%, stabilized, FG 41519-23-7.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - this compound.

- The Good Scents Company. (n.d.). (Z)-3-hexen-1-yl isobutyrate.

- Axxence Aromatic GmbH. (2024). natural cis-3-hexenyl butyrate.

- NIST. (2014). cis-3-Hexenyl iso-butyrate. NIST Chemistry WebBook, Gas Chromatography.

- Google Patents. (n.d.). US4312766A - Derivatives of cis-3-hexenol....

- Harrison Joseph. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- SpectraBase. (n.d.). cis-3-Hexenyl iso-butyrate.

- RIFM. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 41519-23-7. Food and Chemical Toxicology.

- The Fragrance Conservatory. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). cis-3-Hexenyl butyrate natural, ≥95%, FG.

- Deascal. (n.d.). Cis-3-Hexenyl Butyrate: An In-Depth Look at Its Role in Cosmetics.

- BMRB. (n.d.). Cis-3-hexen-1-ol - bmse000369. Biological Magnetic Resonance Bank.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (Z)-3-hexen-1-yl isobutyrate, 41519-23-7 [thegoodscentscompany.com]

- 3. Hexenyl isobutanoate, (3Z)- | C10H18O2 | CID 5352539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ScenTree - this compound (CAS N° 41519-23-7) [scentree.co]

- 5. cis-3-Hexenyl iso-butyrate [webbook.nist.gov]

- 6. 异丁酸顺-3-己烯基酯 ≥98%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound = 98 , stabilized, FG 41519-23-7 [sigmaaldrich.com]

- 8. This compound | 41519-23-7 [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. cis-3-Hexenyl iso-butyrate [webbook.nist.gov]

- 11. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 12. vigon.com [vigon.com]

- 13. synerzine.com [synerzine.com]

- 14. sds.metasci.ca [sds.metasci.ca]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to cis-3-Hexenyl Isobutyrate: From Synthesis to Bioactivity

Abstract

This technical guide provides a comprehensive overview of cis-3-Hexenyl isobutyrate, a volatile ester of significant interest in the flavor, fragrance, and agricultural industries. This document delves into the molecule's structural and physicochemical properties, outlines a detailed methodology for its synthesis via Fischer esterification, and presents a thorough analytical characterization. Furthermore, it explores the compound's role as a green leaf volatile (GLV) and its implications in plant defense mechanisms, offering insights for researchers, scientists, and professionals in drug development and biotechnology.

Introduction: The Molecular Profile of a Potent Aroma Compound

This compound, systematically named (Z)-3-hexen-1-yl 2-methylpropanoate, is an organic ester recognized for its powerful and characteristic fresh, green, and fruity aroma, often reminiscent of apple and cut grass.[1][2] This olfactory profile has established it as a valuable ingredient in the formulation of flavors and fragrances.[3] Beyond its sensory applications, this compound is a naturally occurring green leaf volatile (GLV), a class of biogenic volatile organic compounds released by plants in response to tissue damage.[4] This biological role introduces a layer of complexity and potential for applications in agriculture and the study of plant signaling pathways.

This guide aims to provide a detailed technical resource for scientific professionals, covering the fundamental chemistry, synthesis, analysis, and biological significance of this versatile molecule.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application and study.

Structural Formula and Chemical Identity

This compound is the ester formed from the condensation of cis-3-hexen-1-ol and isobutyric acid. The "cis" or "(Z)" designation in its name is crucial, as it defines the stereochemistry of the double bond within the hexenyl moiety, which significantly influences its olfactory properties and biological activity.

-

Molecular Formula: C₁₀H₁₈O₂[5]

-

Molecular Weight: 170.25 g/mol [5]

-

CAS Number: 41519-23-7[5]

-

Synonyms: (Z)-3-Hexenyl isobutyrate, (Z)-Hex-3-enyl isobutyrate, 3-Hexenyl 2-methylpropionate[5][6]

Caption: 2D Structural Formula of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Green, fruity, apple-like, cut grass | [1][2] |

| Boiling Point | 92 °C at 20 mmHg | [2] |

| Density | ~0.878 g/mL at 25 °C | [7] |

| Refractive Index | ~1.425 - 1.432 at 20 °C | [2] |

| Flash Point | 67 °C (152.6 °F) | [2] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [2] |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Fischer esterification.[2] This acid-catalyzed reaction involves the condensation of a carboxylic acid (isobutyric acid) and an alcohol (cis-3-hexen-1-ol).

Caption: Fischer Esterification Workflow for Synthesis.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of volatile esters and is adapted from established laboratory methods for Fischer esterification.[8][9][10]

Materials:

-

cis-3-Hexen-1-ol (1 equivalent)

-

Isobutyric acid (3 equivalents)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.5 mL per 20 mmol of alcohol)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine cis-3-Hexen-1-ol and an excess of isobutyric acid. The excess carboxylic acid serves to shift the reaction equilibrium towards the product.

-

Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

-

Carefully wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst. (Caution: CO₂ evolution).

-

Wash the organic layer with brine to remove residual water-soluble components.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.[8]

Self-Validation: The success of the synthesis is validated through the analytical characterization of the purified product as described in the following section. The characteristic fruity-green odor will also be apparent.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The retention time from the GC and the mass spectrum from the MS provide a confident identification.

-

Expected GC Retention: The retention index will vary depending on the column and conditions used.[11]

-

Mass Spectrum: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170. Key fragmentation patterns will include the loss of the isobutyryl group and other characteristic fragments of the hexenyl chain.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretch (Ester): A strong absorption band is expected around 1735 cm⁻¹.

-

C-O Stretch (Ester): An absorption band in the region of 1250-1150 cm⁻¹ is characteristic of the ester C-O bond.

-

C=C Stretch (Alkene): A medium intensity band is expected around 1650 cm⁻¹.

-

=C-H Stretch (Alkene): A peak just above 3000 cm⁻¹ is indicative of the C-H bonds on the double bond.

-

C-H Stretch (Alkane): Strong absorption bands will be present just below 3000 cm⁻¹ from the sp³ hybridized C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are definitive methods for structural elucidation. While experimental spectra are the gold standard, predicted spectra can provide valuable guidance.

-

¹H NMR (Predicted):

-

Signals in the vinylic region (~5.3-5.5 ppm) corresponding to the two protons on the cis-double bond.

-

A triplet around 4.1 ppm for the -CH₂-O- protons.

-

A multiplet around 2.5 ppm for the methine proton of the isobutyrate group.

-

Signals for the other methylene and methyl groups in the upfield region.

-

-

¹³C NMR (Predicted):

-

A signal for the ester carbonyl carbon around 177 ppm.

-

Signals for the two vinylic carbons between 120-140 ppm.

-

A signal for the -CH₂-O- carbon around 63 ppm.

-

Signals for the remaining aliphatic carbons in the upfield region.

-

Biological Activity and Applications

While predominantly used in the flavor and fragrance industry, the biological role of this compound as a GLV is an active area of research with potential implications for agriculture and biotechnology.

Role as a Green Leaf Volatile (GLV)

GLVs, including esters like this compound, are synthesized by plants via the oxylipin pathway from polyunsaturated fatty acids.[4] Their release is a rapid response to biotic and abiotic stresses, such as herbivory and pathogen attack.[4]

Caption: Biosynthesis Pathway of Green Leaf Volatiles.

Plant Defense Signaling

Research has shown that GLV esters, including this compound, are differentially emitted by plants during a successful defense response against pathogens like Pseudomonas syringae.[4] Exogenous application of these esters can induce resistance in plants, suggesting they act as signaling molecules in plant-plant communication and can prime the plant's defense systems.[4] This has potential applications in developing novel, eco-friendly crop protection strategies.[3]

Relevance to Drug Development Professionals

While not a direct pharmaceutical, the study of GLVs like this compound is relevant to drug development in the broader context of natural product bioactivity. The ability of these small molecules to elicit specific physiological responses in biological systems (plants) is a model for understanding ligand-receptor interactions and signaling cascades. The antimicrobial properties of some GLVs also present an avenue for research into new preservative or therapeutic agents.[3][12]

Safety and Toxicology

According to the Research Institute for Fragrance Materials (RIFM), this compound has been assessed for safety. It has the potential to cause skin sensitization in a small fraction of individuals.[6] Based on available data, it does not present a concern for genotoxicity.[5] As with any chemical, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a molecule that bridges the gap between industrial chemistry and chemical ecology. Its well-defined structural and physicochemical properties make it a reliable component in the flavor and fragrance industries. The straightforward nature of its synthesis via Fischer esterification allows for its efficient production. Beyond these applications, its identity as a green leaf volatile places it at the forefront of research into plant defense signaling and sustainable agriculture. For researchers and drug development professionals, the study of such bioactive natural products provides valuable insights into the chemical language of living systems.

References

- Fisher Esterification: Synthesis of Volatile Esters. (2012). OpenBU, Boston University. [Link]

- López-Gresa, M. P., et al. (2018). A New Role For Green Leaf Volatile Esters in Tomato Stomatal Defense Against Pseudomonas syringe pv. tomato. Frontiers in Plant Science, 9, 1857. [Link]

- cis-3-Hexenyl isobutyr

- Making esters from alcohols and acids. (2015). Royal Society of Chemistry. [Link]

- Making Esters From Alcohols. (2023). Chemistry LibreTexts. [Link]

- Engelberth, J. J. (2020). Green Leaf Volatiles: Airborne Signals That Protect against Biotic and Abiotic Stresses. Stresses, 1(1), 2-10. [Link]

- Ameye, M., et al. (2018). Green Leaf Volatiles: A Plant's Multifunctional Weapon against Herbivores and Pathogens. International Journal of Molecular Sciences, 19(4), 1203. [Link]

- Scala, A., et al. (2020). Green Leaf Volatiles: A New Player in the Protection against Abiotic Stresses?. Plants, 9(12), 1684. [Link]

- (Z)

- RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 41519-23-7. (2022). Food and Chemical Toxicology, 161, 112856. [Link]

- Hassan, M. N., Zainal, Z., & Ismail, I. (2015). Green leaf volatiles: Biosynthesis, biological functions and their applications in biotechnology. Plant Biology, 17(5), 929-939. [Link]

- This compound.

- This compound (CAS N° 41519-23-7). ScenTree. [Link]

- (Z)

Sources

- 1. researchgate.net [researchgate.net]

- 2. ScenTree - this compound (CAS N° 41519-23-7) [scentree.co]

- 3. chemimpex.com [chemimpex.com]

- 4. Frontiers | A New Role For Green Leaf Volatile Esters in Tomato Stomatal Defense Against Pseudomonas syringe pv. tomato [frontiersin.org]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. DSpace [open.bu.edu]

- 9. uakron.edu [uakron.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. (Z)-3-Hexenyl isobutyrate [webbook.nist.gov]

- 12. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

boiling point of cis-3-Hexenyl isobutyrate

An In-Depth Technical Guide to the Boiling Point of cis-3-Hexenyl Isobutyrate

This guide provides a comprehensive analysis of the boiling point of this compound (CAS No. 41519-23-7), a key ester in the flavor and fragrance industry.[1][2] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of value to explore the physicochemical principles, experimental methodologies, and critical factors governing this essential property. We will examine the causality behind experimental choices and provide a framework for accurate determination and interpretation.

This compound, also known as (Z)-3-hexen-1-yl isobutyrate, is a carboxylic ester recognized for its powerful green, fruity, and apple-like aroma.[3][4] It is found naturally in guava and spearmint oil and is used extensively to impart freshness and naturalness to fragrance compositions and food flavorings.[2][3][5] Accurate knowledge of its physical properties, particularly its boiling point, is paramount for purification processes such as distillation, for ensuring stability during formulation, and for predicting its behavior in various applications.

Physicochemical Profile and Boiling Point Data

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For a compound like this compound, which has a relatively high molecular weight and is susceptible to degradation at elevated temperatures, distillation is often performed under reduced pressure. This necessitates a clear understanding of the relationship between pressure and boiling temperature.

A review of available data reveals several experimentally determined boiling points, which are summarized below. The variance in these values underscores the critical importance of specifying the pressure at which the measurement was taken.

Table 1: Reported Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [5] |

| Molecular Weight | 170.25 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid | [1][5][6] |

| Density | ~0.878 - 0.885 g/mL at 20-25 °C | [3][6][7] |

| Refractive Index | ~1.424 - 1.432 at 20°C | [5][6] |

| Boiling Point | 182°C | [6] |

| 92°C at 20 mm Hg | [3][5][7] | |

| 80°C at 30 mm Hg | [8][9] | |

| 79 - 81°C | [1] | |

| 73°C at 6 mm Hg | [9][10] | |

| Flash Point | 67°C - 79°C | [5][6] |

| Solubility | Insoluble in water; soluble in alcohol and fats.[3][6][8] |

The value of 182°C likely represents the normal boiling point at atmospheric pressure (760 mm Hg), while the other values demonstrate the significant reduction in boiling temperature achieved by lowering the pressure. This is a crucial consideration for chemists aiming to purify the compound via distillation without causing thermal decomposition.

Experimental Workflow for Boiling Point Determination at Reduced Pressure

The determination of a boiling point under vacuum is a foundational technique in synthetic chemistry. The protocol described here is a self-validating system, where stable pressure and a consistent distillation rate confirm the accuracy of the measured boiling point for a pure substance.

Causality of Experimental Design

The choice of vacuum distillation is dictated by the thermal lability of many organic esters. High temperatures required for atmospheric distillation can induce isomerization of the cis-double bond, polymerization, or decomposition, leading to impurities and reduced yield. By lowering the system pressure, we lower the temperature required to achieve boiling, thus preserving the molecule's integrity.

Step-by-Step Protocol

-

Apparatus Assembly: Assemble a short-path distillation apparatus. This minimizes the distance the vapor travels, reducing sample loss on the glass surfaces. Ensure all glassware is dry and joints are properly sealed with a suitable vacuum grease.

-

Sample Charging: Charge the distillation flask with this compound (typically 50-60% of the flask's volume) and add a magnetic stir bar or boiling chips. This is essential to prevent bumping and ensure smooth, even boiling.

-

Pressure Regulation: Connect the apparatus to a vacuum pump protected by a cold trap. An in-line digital vacuum gauge and a manual or electronic controller are crucial for monitoring and maintaining a stable target pressure (e.g., 20 mm Hg).

-

System Evacuation: Start the stirrer and slowly evacuate the system to the desired pressure. A slow reduction in pressure prevents the sample from bumping violently.

-

Heating: Begin heating the distillation flask using a heating mantle with a sand or oil bath for uniform temperature distribution.

-

Equilibrium and Measurement: Increase the temperature gradually until the liquid begins to boil and a steady reflux is observed. The boiling point is recorded when the temperature at the thermometer head remains constant as the condensate drips steadily from the condenser into the receiving flask. This steady state of temperature and distillation rate indicates that the vapor and liquid are in equilibrium at the set pressure.

-

Data Recording: Record the stable temperature reading from the thermometer and the stable pressure reading from the vacuum gauge.

-

Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool before slowly and carefully re-introducing air to the apparatus.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental determination process.

Caption: Logical workflow for determining the boiling point of a substance under reduced pressure.

Factors Influencing Boiling Point Accuracy

Achieving a reliable boiling point measurement requires careful control over several variables. The trustworthiness of the protocol is ensured by addressing these factors.

-

Purity of the Substance: Impurities will alter the boiling point. Volatile impurities will lower the observed boiling point, while non-volatile impurities will elevate it. Purity should be confirmed beforehand by a technique like Gas Chromatography (GC).[1]

-

Pressure Stability: The boiling point is highly sensitive to pressure. A fluctuating vacuum will result in an unstable boiling temperature. A high-quality vacuum pump and a precise gauge/controller are non-negotiable for accurate work.

-

Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head—just below the sidearm leading to the condenser—to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Rate of Heating: Heating should be gradual to allow thermal equilibrium to be established between the liquid and vapor phases. Overheating can lead to superheating and an erroneously high temperature reading.

Conclusion

The boiling point of this compound is not a single value but a function of pressure. While its normal boiling point is approximately 182°C, it is most effectively purified by vacuum distillation at significantly lower temperatures, with common literature values including 92°C at 20 mm Hg and 73°C at 6 mm Hg.[5][6][9][10] Accurate determination requires a robust experimental setup with precise control over pressure and temperature and a pure sample. This guide provides the theoretical grounding and a validated experimental protocol for scientists to confidently measure and interpret this critical physicochemical property, ensuring the quality and integrity of this important flavor and fragrance compound.

References

- This compound (CAS N° 41519-23-7). ScenTree. [Link]

- RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 41519-23-7. Food and Chemical Toxicology. [Link]

- Hexenyl isobutanoate, (3Z)- | C10H18O2 | CID 5352539. PubChem. [Link]

- (Z)-3-hexen-1-yl isobutyrate 41519-23-7. The Good Scents Company. [Link]

- (Z)-3-hexen-1-yl isobutyrate, 41519-23-7. The Good Scents Company. [Link]

- This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 3. This compound | 41519-23-7 [chemicalbook.com]

- 4. (Z)-3-hexen-1-yl isobutyrate, 41519-23-7 [thegoodscentscompany.com]

- 5. ScenTree - this compound (CAS N° 41519-23-7) [scentree.co]

- 6. aurochemicals.com [aurochemicals.com]

- 7. This compound = 98 , stabilized, FG 41519-23-7 [sigmaaldrich.com]

- 8. Hexenyl isobutanoate, (3Z)- | C10H18O2 | CID 5352539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (Z)-3-hexen-1-yl isobutyrate 41519-23-7 [thegoodscentscompany.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Introduction to cis-3-Hexenyl Isobutyrate

An In-Depth Technical Guide to the Density of cis-3-Hexenyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, with a primary focus on the theoretical and practical aspects of determining its density—a critical parameter for quality control, formulation, and purity assessment in scientific and industrial applications.

This compound, a carboxylic ester with the molecular formula C₁₀H₁₈O₂, is a colorless liquid recognized for its potent green, fruity, and apple-like aroma.[1][2] This compound is found naturally in spearmint oil, guava, and Chinese quince.[2][3] Due to its unique olfactory profile, it is a valuable ingredient in the flavor and fragrance industries, used to impart freshness and naturalness to perfumes, cosmetics, and food products.[1][4]

In a research and development context, the physical properties of a compound are fundamental. Density, a measure of mass per unit volume, is a key indicator of a substance's purity and identity. Variations in density can signify the presence of impurities, degradation, or batch-to-batch inconsistency, making its accurate determination essential for ensuring the quality and reliability of raw materials and finished products.[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are crucial for handling, storage, and application of the compound.

| Property | Value | Source(s) |

| CAS Number | 41519-23-7 | [1][3] |

| Molecular Formula | C₁₀H₁₈O₂ | [1][6] |

| Molecular Weight | 170.25 g/mol | [1][6] |

| Appearance | Colorless liquid | [1][6] |

| Density | Approx. 0.878 - 0.88 g/mL | [1][2] |

| (at 25 °C) | [2][7] | |

| Boiling Point | 92 °C at 20 mmHg | [2][7] |

| Flash Point | 67 °C - 85 °C | [6][7][8] |

| Refractive Index | 1.424 - 1.432 at 20°C | [1][6] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils. | [2] |

The Principle of Density Measurement for Liquids

The density (ρ) of a substance is an intrinsic property defined as its mass (m) per unit volume (V).

-

Density (ρ) = Mass (m) / Volume (V) [9]

For high-precision applications, the gravimetric method using a pycnometer is a trusted and widely used technique.[5] This method relies on Archimedes' principle and involves determining the mass of a precise, known volume of the liquid. A pycnometer is a glass flask with a precisely calibrated volume, enabling the accurate measurement of a liquid's density by weighing the flask empty, filled with a reference liquid (like deionized water), and filled with the sample liquid.[5] The use of a reference standard makes the protocol a self-validating system, as the accuracy of the pycnometer's volume is confirmed before measuring the sample.

Experimental Protocol: Density Determination by Pycnometry

This section details a step-by-step methodology for the precise determination of the density of this compound.

Causality and Experimental Design

The choice of the pycnometric method is deliberate. It offers high precision and accuracy, which is paramount when density is used as a quality control parameter. Temperature control is critical because a liquid's volume, and thus its density, changes with temperature. Therefore, all measurements must be conducted at a constant, recorded temperature, typically 25 °C.

Materials and Equipment

-

This compound sample (≥98% purity)[7]

-

Pycnometer (Gay-Lussac type, 25 mL)

-

Analytical Balance (readable to ±0.0001 g)

-

Digital Thermometer (calibrated, accurate to ±0.1 °C)

-

Water Bath (thermostatically controlled)

-

Deionized Water (Type II or better)

-

Acetone (reagent grade, for cleaning)

-

Lint-free wipes

-

Pipettes

Step-by-Step Methodology

Part A: Pycnometer Preparation and Calibration

-

Cleaning: Thoroughly clean the pycnometer and its stopper with acetone, followed by deionized water.

-

Drying: Dry the pycnometer completely in an oven at 105 °C for one hour. Allow it to cool to ambient temperature in a desiccator.

-

Mass of Empty Pycnometer: Weigh the clean, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁ .

Part B: Calibration with Deionized Water

-

Filling: Fill the pycnometer with deionized water that has been equilibrated to the target temperature (e.g., 25 °C). Insert the stopper, allowing excess water to exit through the capillary.

-

Thermostating: Submerge the filled pycnometer in the constant-temperature water bath set to 25 °C for at least 30 minutes to ensure thermal equilibrium.

-

Final Volume Adjustment: Remove the pycnometer from the bath. Carefully wipe all exterior surfaces dry with a lint-free wipe. Ensure the liquid level is exactly at the calibration mark (if applicable) or that the capillary is full.

-

Mass of Pycnometer + Water: Weigh the pycnometer filled with water. Record this mass as m₂ .

-

Reference Density: Note the density of water (ρ_water ) at 25 °C from a standard reference table (approx. 0.99704 g/mL).

Part C: Measurement of this compound

-

Cleaning and Drying: Empty the pycnometer, rinse it with acetone, and dry it completely as described in Part A.

-

Filling: Fill the dry pycnometer with the this compound sample.

-

Thermostating: Equilibrate the filled pycnometer in the 25 °C water bath for 30 minutes.

-

Final Volume Adjustment & Drying: Adjust the volume and thoroughly dry the exterior as done with the water standard.

-

Mass of Pycnometer + Sample: Weigh the pycnometer filled with the sample. Record this mass as m₃ .

Workflow Visualization

Caption: Experimental workflow for density determination using a pycnometer.

Data Calculation and Analysis

-

Mass of Water (m_water):

-

m_water = m₂ - m₁

-

-

Volume of Pycnometer (Vp):

-

Vp = m_water / ρ_water

-

This step uses the known density of water to precisely calculate the internal volume of the pycnometer at the experimental temperature.

-

-

Mass of Sample (m_sample):

-

m_sample = m₃ - m₁

-

-

Density of this compound (ρ_sample):

-

ρ_sample = m_sample / Vp

-

The final result should be reported with the corresponding temperature, for example, 0.878 g/mL at 25 °C .

Sources of Error:

-

Temperature Fluctuations: The most significant source of error. Ensure the water bath maintains a stable temperature.

-

Air Bubbles: Trapped air bubbles in the pycnometer will lead to an underestimation of mass and an inaccurate density value.

-

Incomplete Drying: Any residual solvent or water will alter the mass measurements.

-

Handling Errors: Fingerprints on the pycnometer can add measurable mass. Always handle with gloves or lint-free wipes.

Safety and Handling

This compound is a combustible liquid and can cause skin and serious eye irritation.[8][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[8][11]

-

Handling: Use only in a well-ventilated area. Keep away from heat, sparks, and open flames.[10][11]

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8]

References

- This compound (CAS N° 41519-23-7). ScenTree. [Link]

- Safety Data Sheet cis-3-Hexenyl isobutyr

- This compound.

- SAFETY DATA SHEET cis-3-HEXENYL BUTYRATE, N

- (Z)-3-hexen-1-yl isobutyrate, 41519-23-7. The Good Scents Company. [Link]

- RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 41519-23-7. Food and Chemical Toxicology. [Link]

- Measuring Density with Labor

- (3Z)

- Experiment 1: Determination of the Density of W

- Determination of the density of liquids and solids. WJEC. [Link]

- MEASUREMENT OF DENSITY. CUNY. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 41519-23-7 [chemicalbook.com]

- 3. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 4. (Z)-3-hexen-1-yl isobutyrate, 41519-23-7 [thegoodscentscompany.com]

- 5. mt.com [mt.com]

- 6. ScenTree - this compound (CAS N° 41519-23-7) [scentree.co]

- 7. This compound = 98 , stabilized, FG 41519-23-7 [sigmaaldrich.com]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 10. chemicalbook.com [chemicalbook.com]

- 11. synerzine.com [synerzine.com]

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of cis-3-Hexenyl Isobutyrate

Abstract

cis-3-Hexenyl isobutyrate is a volatile organic compound (VOC) prized for its potent, diffusive, and remarkably natural green, fruity aroma, often described with notes of freshly cut grass and apple.[1][2] This technical guide provides an in-depth exploration of its natural distribution, proposed biosynthetic pathways in plants, and its ecological significance. Furthermore, this document offers a detailed, field-proven protocol for the extraction and quantification of this compound from plant matrices using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). This guide is intended for researchers in phytochemistry, analytical chemistry, and flavor and fragrance science, as well as professionals in drug development exploring natural products.

Introduction

Volatile esters are principal components of the characteristic aroma of many fruits and flowers. Among these, this compound, a C10 ester, stands out for its unique organoleptic profile that imparts freshness and naturalness to flavor and fragrance compositions.[1] While widely used as a nature-identical fragrance ingredient, its presence in the natural world is specific and significant.[3] Understanding its origins—from the genetic and biochemical pathways that create it to its role in the ecosystem—is crucial for its effective application and for uncovering new biotechnological production methods. This guide synthesizes current knowledge to provide a comprehensive scientific overview of this important aroma compound.

Natural Distribution of this compound

This compound has been identified as a naturally occurring volatile in a select number of plants and fruits. Its presence contributes a characteristic green and fruity nuance to their overall aroma profile. The primary documented natural sources are summarized in the table below.

| Table 1: Documented Natural Sources of this compound | | :--- | :--- | | Source | Common Name(s) | References | | Psidium guajava | Guava |[3][4] | | Mentha spicata | Spearmint, Scotch Spearmint |[2][3] | | Chaenomeles sinensis | Chinese Quince |[3] | | Feijoa sellowiana | Feijoa, Pineapple Guava |[2] |

Note: While this compound has been reported in these sources, quantitative data on its concentration is scarce in publicly available literature and represents an area for future research.

Biosynthesis and Ecological Significance

The formation of this compound in plants is a multi-step process involving several subcellular compartments and distinct enzymatic pathways. The biosynthesis can be logically divided into the formation of its two precursors: the alcohol moiety (cis-3-Hexenol) and the acyl moiety (isobutyryl-CoA), followed by their final condensation.

Biosynthesis of the Alcohol Precursor: cis-3-Hexenol

cis-3-Hexenol, also known as leaf alcohol, is a classic Green Leaf Volatile (GLV).[5] GLVs are C6 aldehydes and alcohols released by nearly all green plants upon tissue damage. Their production is initiated by the lipoxygenase (LOX) pathway.

-

Lipid Release: Mechanical damage to plant tissue causes the release of α-linolenic acid from cell membranes.

-

Oxygenation: The enzyme lipoxygenase (LOX) oxygenates α-linolenic acid to form 13-hydroperoxy-linolenic acid.

-

Cleavage: Hydroperoxide lyase (HPL) rapidly cleaves this intermediate into two fragments: the 12-carbon compound traumatin and the 6-carbon aldehyde, cis-3-hexenal.[6][7]

-

Reduction: Finally, the highly volatile cis-3-hexenal is reduced to its corresponding alcohol, cis-3-Hexenol, by the action of alcohol dehydrogenase (ADH).[6][7]

Biosynthesis of the Acyl Precursor: Isobutyryl-CoA

The isobutyryl group is derived from the catabolism of the branched-chain amino acid, L-valine. This pathway primarily occurs within the plant cell's mitochondria.

-

Transamination: L-valine undergoes transamination to yield α-ketoisovalerate.

-

Decarboxylation: The branched-chain α-keto acid dehydrogenase complex acts on α-ketoisovalerate, converting it to isobutyryl-CoA.[8][9] This activated thioester is now available for transfer.

Final Esterification Step

The final step in the biosynthesis is the esterification of cis-3-Hexenol with isobutyryl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) .[6] While the specific AAT responsible for producing this compound has not been isolated and characterized, extensive research on fruit flavor demonstrates that AATs are responsible for the formation of a wide variety of volatile esters.[7][10] These enzymes exhibit substrate promiscuity, accepting a range of alcohols and acyl-CoA thioesters to create a diverse array of esters. It is therefore highly probable that an AAT utilizes cis-3-Hexenol and isobutyryl-CoA as substrates to form the final product.

Diagram of Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of this compound in plants.

Ecological Significance

As a derivative of a Green Leaf Volatile, this compound likely plays a role in plant defense and communication. The precursor, cis-3-Hexenol, is known to act as a semiochemical that attracts predatory insects to the site of herbivore damage.[5] The esterification to isobutyrate may modify this signal, potentially making it more specific, more stable, or attractive to a different set of beneficial insects (e.g., pollinators or specific parasitoids). Its fruity character also suggests a potential role in signaling fruit ripeness to seed-dispersing animals.

Analytical Methodologies for Isolation and Quantification

The analysis of volatile compounds like this compound from complex natural matrices requires a sensitive and selective method. Headspace Solid-Phase Microextraction (HS-SPME) is an ideal solvent-free sample preparation technique that extracts and concentrates volatiles from the sample headspace prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

Detailed Experimental Protocol: HS-SPME-GC-MS Analysis

This protocol provides a robust methodology for the analysis of this compound in a plant matrix, such as spearmint leaves.

Materials and Reagents:

-

Fresh spearmint (Mentha spicata) leaves

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

Sodium chloride (NaCl), analytical grade

-

Deionized water

-

Internal Standard (IS): e.g., 2-Octanol or Ethyl nonanoate solution (10 µg/mL in methanol)

-

SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

-

SPME manual holder

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Protocol Steps:

-